3-methyl-N-(3-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
Description
Properties
Molecular Formula |
C14H14N4O2S |
|---|---|
Molecular Weight |
302.35 g/mol |
IUPAC Name |
3-methyl-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide |
InChI |
InChI=1S/C14H14N4O2S/c1-10-4-3-5-12(8-10)17-21(19,20)13-6-7-14-16-15-11(2)18(14)9-13/h3-9,17H,1-2H3 |
InChI Key |
CQGJAYFDCBUUCG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NS(=O)(=O)C2=CN3C(=NN=C3C=C2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide typically involves the reaction of enaminonitriles with benzohydrazides under microwave-mediated conditions. This method is catalyst-free and eco-friendly, resulting in good-to-excellent yields . Another approach involves heating 4-amino-3-arylamino-5-mercapto-1,2,4-triazoles with α-bromoacetophenone in dry DMF in the presence of potassium carbonate and p-TsOH .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of microwave-mediated synthesis and other efficient synthetic routes suggests potential scalability for industrial applications .
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonamide groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives with various functional groups .
Scientific Research Applications
3-methyl-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing other complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and antimicrobial agent.
Medicine: Studied for its potential antimalarial and anticancer properties.
Mechanism of Action
The mechanism of action of 3-methyl-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide involves its interaction with specific molecular targets. For instance, it inhibits the cysteine protease FP-2, which is crucial for the survival of the malaria parasite Plasmodium falciparum . This inhibition disrupts the parasite’s ability to degrade human hemoglobin, leading to its death .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Physicochemical Properties
Compound 6c belongs to a family of triazolopyridine sulfonamides with modifications at three key positions: the triazole ring, pyridine core, and sulfonamide substituents. Below is a comparative analysis with selected analogs:
Table 1: Structural and Physicochemical Comparisons
| Compound Name | Substituents (Positions) | Molecular Weight (g/mol) | Melting Point (°C) | Yield (%) | logP* | Key Modifications |
|---|---|---|---|---|---|---|
| 6c (Target Compound) | 3-CH₃, 6-SO₂NH(3-MePh) | 302.34 | 164–166 | 70 | 3.59† | Methylphenyl sulfonamide |
| 6a (N-(3,5-Difluorophenyl)-analog) | 8-SO₂NH(3,5-F₂Ph) | 310.27 | 184–186 | 82 | 3.10‡ | Fluorinated aryl sulfonamide |
| 8c (N,N-Disubstituted analog) | 8-SO₂N(3,5-Me₂Ph)(4-MeOCH₂Ph), 3-CH₃ | 444.50 | 168–169 | 62 | 4.20‡ | Bis-aryl substitution, methoxy group |
| P048-0262 (Fluorinated benzyl) | 6-SO₂N(3-MePh)(2-FBn) | 410.47 | N/A | N/A | 3.59† | Fluorobenzyl substitution |
| 3-Ethyl-N-(3-F-Bn)-N-(4-MeOPh)-analog | 6-SO₂N(3-F-Bn)(4-MeOPh), 3-CH₂CH₃ | 444.50 | N/A | N/A | 4.50‡ | Ethyl triazole, fluorobenzyl, methoxy |
*Predicted or calculated values; †From ; ‡Estimated based on substituent contributions.
Key Observations:
- Substituent Effects on Melting Points : Fluorinated analogs (e.g., 6a ) exhibit higher melting points (184–186°C) compared to 6c (164–166°C), likely due to enhanced dipole interactions and crystal packing efficiency .
- Synthetic Yields : The lower yield of 6c (70%) vs. 6a (82%) suggests steric or electronic challenges in introducing the 3-methylphenyl group .
- Lipophilicity : Bis-aryl substituted compounds (e.g., 8c ) and those with methoxy groups show higher logP values, which may improve membrane permeability but reduce aqueous solubility .
Table 2: Antimalarial Activity of Selected Analogs
| Compound Name | IC₅₀ (µM) | Key Structural Features |
|---|---|---|
| 3-Ethyl-N-(3-F-Bn)-N-(4-MeOPh)-analog | 2.24 | Ethyl triazole, fluorobenzyl, methoxy |
| 2-(3-Cl-Bn)-8-piperidinylsulfonyl | 4.98 | Chlorobenzyl, piperidine sulfonyl |
| 6c | N/R | Methylphenyl sulfonamide |
N/R = Not reported in provided data.
SAR Insights:
- Fluorine and Methoxy Substitutions : The most potent analog (IC₅₀ = 2.24 µM) combines a fluorobenzyl group and methoxy substitution, suggesting that electron-withdrawing groups and increased lipophilicity enhance target (falcipain-2) binding .
- Their bulkier structures may hinder target engagement .
- Role of Methyl Groups : The 3-methyl group in 6c may contribute to metabolic stability but could reduce potency compared to ethyl or halogenated analogs .
Q & A
Q. What are the optimal synthetic routes for 3-methyl-N-(3-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide, and how can purity be ensured?
- Methodological Answer : The synthesis of triazolo-pyridine derivatives typically involves multi-step reactions, including cyclization and sulfonamide coupling. Key steps include:
- Cyclocondensation : Formation of the triazolo-pyridine core via [1,2,4]triazole ring closure under reflux conditions (e.g., acetonitrile at 60°C or higher) .
- Sulfonylation : Reaction of the pyridine intermediate with sulfonyl chlorides, using base catalysts (e.g., Et₃N) to promote coupling .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water) are standard for isolating high-purity products.
- Analytical Validation : Purity is confirmed via HPLC (>95% purity) and structural validation via ¹H/¹³C NMR (e.g., δ ~2.3 ppm for methyl groups) and HRMS .
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | CH₃CN, 60°C, 12h | 65–78 | |
| Sulfonylation | SO₂Cl₂, Et₃N, DCM | 72–85 |
Q. How is the molecular structure of this compound characterized, and what techniques are critical?
- Methodological Answer : Structural elucidation combines:
- X-ray Crystallography : Resolves bond lengths (e.g., C–N bonds ~1.34 Å) and confirms regiochemistry of the triazole ring .
- Spectroscopy : ¹H NMR (methyl groups at δ 2.1–2.5 ppm), ¹³C NMR (sulfonamide carbonyl at ~170 ppm), and IR (S=O stretching at ~1150 cm⁻¹) .
- Mass Spectrometry : HRMS (ESI+) for molecular ion validation (e.g., [M+H]⁺ m/z calculated for C₁₆H₁₇N₄O₂S: 345.1024) .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for this compound’s derivatives?
- Methodological Answer : Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) predict transition states and energetics for cyclization steps. ICReDD’s workflow integrates:
- Reaction Path Search : Identifies low-energy pathways for triazole formation .
- Solvent Effects : COSMO-RS models screen solvent polarity impact on yields .
- Experimental Feedback : Machine learning correlates computed parameters (e.g., activation energy) with experimental yields to refine predictions .
Q. Table 2: Computational vs. Experimental Yields
| Derivative | Computed Yield (%) | Experimental Yield (%) |
|---|---|---|
| R = -CF₃ | 68 | 65 |
| R = -OCH₃ | 73 | 70 |
Q. How can conflicting bioactivity data across studies be resolved for this compound?
- Methodological Answer : Contradictions in biological assays (e.g., IC₅₀ variability) arise from:
- Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times .
- Solubility Limits : Poor aqueous solubility may lead to underestimated potency. Use DMSO stocks ≤0.1% to avoid solvent interference .
- Target Selectivity : Off-target effects identified via kinome profiling (e.g., kinase panel screens) .
- Statistical Validation : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to confirm significance across replicates .
Q. What strategies improve the compound’s pharmacokinetic properties for in vivo studies?
- Methodological Answer :
- Prodrug Design : Introduce hydrolyzable esters (e.g., acetylated sulfonamide) to enhance bioavailability .
- Lipophilicity Adjustment : LogP optimization via substituent variation (e.g., replacing methyl with trifluoromethyl improves membrane permeability) .
- Metabolic Stability : Liver microsome assays identify vulnerable sites (e.g., triazole ring oxidation); blocking with electron-withdrawing groups (e.g., -Cl) reduces clearance .
Data Contradiction Analysis
Q. Why do crystallographic data sometimes conflict with computational structural predictions?
- Methodological Answer : Discrepancies arise from:
- Crystal Packing Effects : XRD detects intermolecular forces (e.g., hydrogen bonds) absent in gas-phase DFT calculations .
- Conformational Flexibility : Solution-phase NMR may reveal rotamers not observed in static crystal structures .
- Resolution Limits : Low-resolution XRD data (<1.0 Å) may misassign bond angles by ±2° .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
